molecular formula C16H23N7 B12261594 N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine

N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B12261594
M. Wt: 313.40 g/mol
InChI Key: HZXXTLMWYBKPBI-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a piperazine moiety and a pyridazine ring

Properties

Molecular Formula

C16H23N7

Molecular Weight

313.40 g/mol

IUPAC Name

N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H23N7/c1-12-5-6-14(20-19-12)22-7-9-23(10-8-22)15-11-13(2)17-16(18-15)21(3)4/h5-6,11H,7-10H2,1-4H3

InChI Key

HZXXTLMWYBKPBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and piperazine compounds. The reaction conditions may involve:

    Solvents: Common solvents such as dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, DCM, ethanol.

    Catalysts: Pd/C, other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: Research focuses on its interaction with biological targets and its pharmacokinetic properties.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-trimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to similar compounds. Its combination of pyrimidine, piperazine, and pyridazine rings provides a distinct chemical framework that can be exploited for various scientific and industrial applications.

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